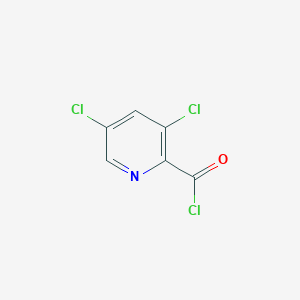

3,5-二氯吡啶-2-羰基氯

描述

“3,5-Dichloropyridine-2-carbonyl chloride” is a synthetic organic compound with multiple applications in scientific research and industry . It has a molecular weight of 210.45 .

Synthesis Analysis

The synthesis of “3,5-Dichloropyridine-2-carbonyl chloride” involves several steps . The process begins with a 0 °C solution of 5-chloropicolinic acid and N,N-dimethylformamide in dichloromethane. Oxalyl chloride is added dropwise, and the reaction mixture is allowed to warm up to room temperature and stirred for two hours. The reaction mixture is then cooled again to 0 °C, after which methanol is added dropwise to the reaction mixture, and the reaction is allowed to stir at room temperature for one hour. The reaction mixture is washed with saturated sodium bicarbonate solution, dried (magnesium sulfate), filtered, and concentrated to afford methyl 3,5-dichloropyridine-2-carboxylate .

Molecular Structure Analysis

The molecular formula of “3,5-Dichloropyridine-2-carbonyl chloride” is C6H2Cl3NO . The InChI key is RTSBEPIQHLPRCX-UHFFFAOYSA-N .

科学研究应用

新化合物的合成

吡唑-5-羧酸酰胺化合物的中间体

利用 2,3-二氯吡啶,合成了关键的中间体,如 3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸。这些中间体被进一步用于创建各种吡唑-5-羧酸酰胺化合物 (杨云尚,2011).

杂环化合物的形成

2-氯吡啶-3-羰基氯与其他化合物的反应导致了新型杂环化合物的产生,如 5,7‐二氢‐5‐氧代吡啶并[3′,2′:5,6]嘧啶并[1,2‐a]苯并咪唑 (P. Caroti 等,1986).

有机钯(II)配合物的开发

有机钯(II)配合物是使用碳键合杂环制成的,它催化交叉偶联反应并在有机合成中显示出潜力 (K. Isobe 等,1986).

催化和络合物的形成

氯钌配合物在 C–C 交叉偶联中

合成了具有羰基和 N-(芳基)吡啶-2-亚胺的氯钌配合物,在碳碳交叉偶联过程中显示出催化活性 (B. K. Dey 等,2014).

铑(I)羰基配合物

合成了具有硫和氮给体配体的铑(I)羰基配合物,表明在催化和络合物形成中具有潜在应用 (D. Dutta & M. M. Singh,1994).

光催化和降解研究

- 毒死蜱降解产物的光催化:研究毒死蜱的降解产物 3,5,6-三氯-2-吡啶醇的光解和光催化,提供了对降解机制和矿化效率的见解 (Romina Žabar 等,2016).

分析化学应用

- 有机化合物的滴定测定:溴化氯,其与二氯吡啶衍生物具有相似的反应性,被用于测定各种有机化合物,展示了在化学中的分析应用 (K. Verma 等,1978).

聚酰胺的合成

- 新型聚酰胺的合成:使用 2,5-双[(4-羧基苯胺基)羰基]吡啶等化合物合成了新型聚酰胺,展示了二氯吡啶衍生物在高级聚合物化学中的用途 (K. Faghihi & Zohreh Mozaffari,2008).

先进材料的开发

- 配位聚合物中的发光控制:使用 3,5-二氯吡啶创建的 Cu(I)I 双链配位聚合物的研究表明,结构缺陷如何控制发射特性,这对材料科学和发光应用很重要 (J. Conesa-Egea 等,2020).

生化分析

Biochemical Properties

The biochemical properties of 3,5-Dichloropyridine-2-carbonyl chloride are not fully understood due to limited research. As a derivative of pyridine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3,5-Dichloropyridine-2-carbonyl chloride at different dosages in animal models have not been reported. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

3,5-dichloropyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSBEPIQHLPRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

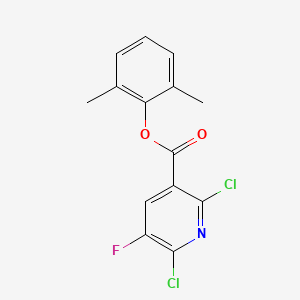

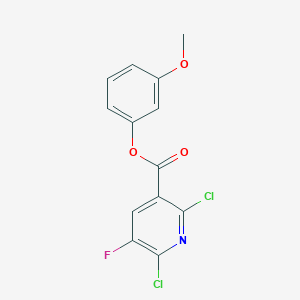

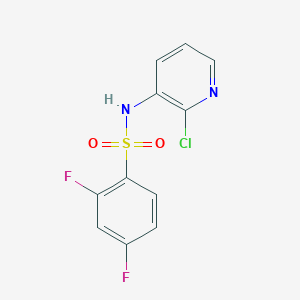

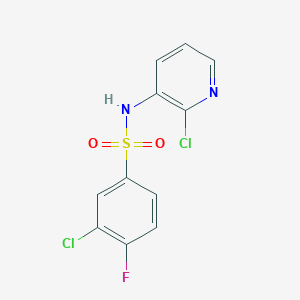

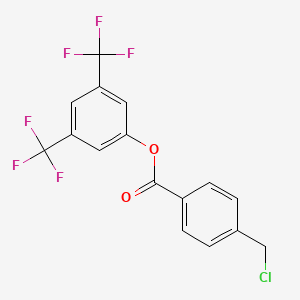

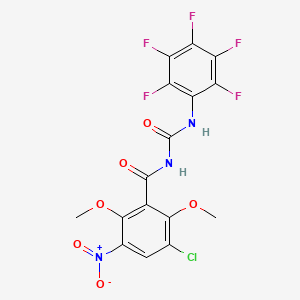

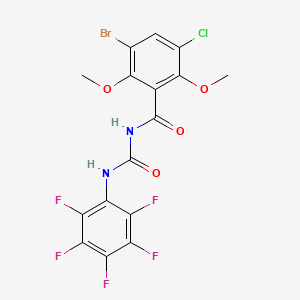

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)

![4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3042929.png)

![N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042930.png)

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)

![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)

![(Z)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042943.png)

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)